molecular formula C5H4O5 B2900818 (1R,5S)-3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2550996-83-1

(1R,5S)-3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2900818
CAS No.: 2550996-83-1
M. Wt: 144.082
InChI Key: SQTWQYUHQOQHNY-FFEAPLRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound featuring a fused cyclohexane ring system with two oxygen atoms at positions 2 and 4 (forming a dioxolane ring) and a ketone group at position 2. This structure is conformationally constrained, which may influence its biological activity and metabolic stability.

Properties

IUPAC Name

(1S,5R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O5/c6-4(7)1-2-3(1)10-5(8)9-2/h1-3H,(H,6,7)/t1?,2-,3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTWQYUHQOQHNY-MZJVJLTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C2C1OC(=O)O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]12[C@@H](C1C(=O)O)OC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (1R,5S)-3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid and related bicyclo[3.1.0]hexane derivatives:

Compound Name Structural Features Biological Activity/Applications Key References
This compound 2,4-Dioxa bridge, 3-oxo group, carboxylic acid at C6 Investigated as a bioisostere for enzyme inhibitors (e.g., IDH mutants) and receptor modulation.
exo-Bicyclo[3.1.0]hexane-6-carboxylic acid No oxygen bridges or oxo groups; simpler bicyclic structure Oral hypoglycemic agent; modulates glucose metabolism.
(-)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid 2-Oxo group instead of 3-oxo; lacks dioxa bridges Synthesized via retro-Diels-Alder strategy; limited biological data.
(1R,5S,6R*)-N-Allylbicyclo[3.1.0]hexane-6-carboxamide Carboxamide substituent; no oxygen bridges or oxo groups Intermediate in rhodium-catalyzed C-C bond activation; no reported bioactivity.
(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid Fluoro substituent, 4-oxo group, and unsaturated ring Structural analog with potential for enhanced metabolic stability; no activity reported.
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid derivatives Nitrogen bridge (3-aza) replacing oxygen; diverse substituents (e.g., sulfonamides) mGlu2/3 receptor agonists (e.g., LY354740) with anxiolytic effects; fewer side effects.
3,3-Dioxo-3λ⁶-thiabicyclo[3.1.0]hexane-6-carboxylic acid Sulfone (SO₂) group replacing dioxa bridge Explored for metabolic stability and solubility enhancement in drug design.

Key Observations:

The 3-oxo group distinguishes it from 2-oxo analogs, which may alter electronic properties and hydrogen-bonding capacity .

Biological Relevance :

  • 3-Azabicyclo[3.1.0]hexane derivatives (e.g., LY354740) demonstrate potent anxiolytic activity via mGlu2/3 receptor agonism, with fewer side effects compared to benzodiazepines . In contrast, the target compound’s oxygen-rich scaffold may favor interactions with oxidoreductases or oxygen-dependent enzymes .
  • Sulfone-containing analogs exhibit improved solubility and metabolic stability, suggesting that the dioxa bridges in the target compound could be modified for similar advantages .

Synthetic Accessibility :

  • The target compound requires multistep synthesis involving condensation and hydrolysis (e.g., HATU-mediated coupling and sodium hydroxide hydrolysis) .
  • In contrast, 2-oxo analogs are synthesized via retro-Diels-Alder reactions, offering a more straightforward route .

Therapeutic Potential: While exo-bicyclo[3.1.0]hexane-6-carboxylic acid shows hypoglycemic activity, the target compound’s additional oxygen functionalities may expand its utility in targeting oxidative stress-related pathways or allosteric enzyme sites .

Preparation Methods

Cyclopropanation and Ring-Closing Strategies

A prominent approach involves constructing the bicyclo[3.1.0]hexane core via cyclopropanation or ring-closing reactions. For example, the synthesis of analogous azabicyclo[3.1.0]hexane derivatives employs intramolecular cyclization of epoxy or diazo precursors. In one method, (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester undergoes substitution with hydroxyl compounds to form pyrrolidine intermediates, which are subsequently cyanated and deprotected. Adapting this strategy, a diol precursor could undergo acid-catalyzed cyclization with a ketone to form the dioxabicyclo framework, followed by oxidation to introduce the carboxylic acid group.

Ru-catalyzed ring-closing metathesis (RCM) has also been employed for strained bicyclic systems. In a related context, octafluorotoluene and Ru catalysts facilitated the RCM of undecenoyl derivatives to form macrocyclic structures. Applying this to the target compound, a diene precursor could undergo RCM to form the bicyclo[3.1.0]hexane skeleton, with subsequent oxidation steps installing the ketone and carboxylic acid functionalities.

Oxidation of Bicyclic Diol Precursors

Oxidation of diol intermediates offers a viable pathway. For instance, 3,6-dihydroxypicolinic acid was synthesized via Elbs oxidation of 3-hydroxypicolinic acid, yielding a labile sulfate ester intermediate that hydrolyzes to the dihydroxy product. Translating this to the target compound, a diol-bearing bicyclic intermediate could undergo selective oxidation. For example, a 6-hydroxymethyl group on the bicyclo framework could be oxidized to a carboxylic acid using Jones reagent or potassium permanganate, while a secondary alcohol at position 3 is oxidized to a ketone.

Asymmetric Synthesis and Stereochemical Control

The (1R,5S) configuration necessitates enantioselective methods. Chiral pool synthesis using naturally occurring terpenes or amino acids as starting materials has been explored for related bicyclic systems. Alternatively, asymmetric catalysis—such as Shi epoxidation or Jacobsen hydrolytic kinetic resolution—could establish stereocenters during cyclopropanation or epoxide ring-opening steps. For example, a prochiral diene precursor subjected to asymmetric cyclopropanation with a chiral Rh catalyst could yield the desired stereoisomer, followed by oxidative functionalization.

Comparative Analysis of Methodologies

The table below summarizes hypothetical routes inferred from analogous syntheses:

Method Key Steps Advantages Challenges
Cyclopropanation Intramolecular cyclization, oxidation High ring strain tolerance Low yields in stereoselective steps
Ru-catalyzed RCM Metathesis, oxidation Scalable, modular Requires inert conditions
Diol oxidation Elbs oxidation, hydrolysis Mild conditions Sensitive intermediates
Asymmetric catalysis Chiral auxiliaries, kinetic resolution High enantiomeric excess Costly catalysts

Challenges in Synthesis and Purification

The compound’s strained bicyclic structure and polar functional groups pose significant hurdles:

  • Intermediate instability : Sulfate esters and cyanated intermediates, as seen in analogous syntheses, require careful handling under anhydrous conditions.
  • Stereochemical drift : Epimerization at C1 or C5 may occur during acidic or basic steps, necessitating pH-controlled environments.
  • Purification : The carboxylic acid’s polarity complicates chromatography, suggesting alternative techniques like crystallization or countercurrent distribution.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1R,5S)-3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves cyclization of precursors with strained bicyclic frameworks. For example, cyclopropane ring formation via [2+1] cycloaddition or intramolecular nucleophilic attack under acidic/basic conditions (e.g., H₂SO₄ or NaH) .
  • Key Considerations :

  • Temperature : Elevated temperatures (80–120°C) enhance cyclization efficiency but may increase side reactions.
  • Purification : Reverse-phase HPLC or recrystallization is critical due to polar by-products .
    • Table 1 : Common Reagents and Conditions
StepReagents/ConditionsPurposeYield Range
CyclizationH₂SO₄ (cat.), 100°CRing closure45–65%
Carboxylic Acid FormationKMnO₄, H₂O/THFOxidation70–85%

Q. What are the typical chemical reactions of this compound, and how do functional groups influence reactivity?

  • Reactions :

  • Oxidation : The ketone (3-Oxo) group is resistant to further oxidation, but the carboxylic acid can form esters or amides .
  • Reduction : Selective reduction of the ketone to a hydroxyl group using NaBH₄ or LiAlH₄ modifies bioactivity .
    • Functional Group Insights :
  • The dioxabicyclo framework imposes steric constraints, limiting nucleophilic attack at the bridgehead .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, and what analytical methods validate it?

  • Stereochemical Control :

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to enforce (1R,5S) configuration .
    • Validation Methods :
  • X-ray Crystallography : Confirms absolute configuration .
  • Chiral HPLC : Quantifies enantiomeric excess (e.g., Chiralpak AD-H column) .

Q. How should researchers resolve contradictions in reported yields or purity across studies?

  • Troubleshooting Strategies :

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation .
  • By-product Analysis : Identify dimers or oxidation artifacts via HRMS .
    • Case Example : Discrepancies in cyclization yields (45% vs. 65%) may arise from trace moisture; rigorous drying of solvents improves consistency .

Q. What experimental designs are effective for evaluating biological activity, such as enzyme inhibition?

  • Assay Design :

  • Target Selection : Prioritize enzymes with strained active sites (e.g., proteases or oxidoreductases) due to the compound’s rigid structure .
  • Dose-Response Curves : Use IC₅₀ values (e.g., 10–100 µM range) to assess potency .
    • Advanced Techniques :
  • Molecular Dynamics Simulations : Predict binding modes to guide SAR studies .

Q. What advanced analytical techniques are recommended for characterizing degradation products?

  • Techniques :

  • NMR Cryoprobe Analysis : Detects low-abundance degradation species (e.g., lactone formation) .
  • High-Resolution Mass Spectrometry (HRMS) : Identifies exact masses of oxidative by-products .
    • Table 2 : Analytical Workflow for Degradation Studies
StepTechniquePurpose
1Accelerated Stability Testing (40°C/75% RH)Induce degradation
2UPLC-PDAQuantify parent compound loss
3LC-QTOF-MSIdentify degradation products

Key Considerations for Methodological Rigor

  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to mitigate batch-to-batch variability .
  • Safety Protocols : Address hazards (e.g., corrosive by-products) via fume hood use and PPE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.